N-(3-phenylprop-2-yn-1-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-phenylprop-2-yn-1-yl)butan-2-amine is an organic compound characterized by its unique structure, which includes a phenyl group attached to a propynyl chain and a butan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic strategies for N-(3-phenylprop-2-yn-1-yl)butan-2-amine involves the use of ZnBr2 and Oxone in a mixed solvent of acetonitrile and water. This method facilitates the regioselective formation of the compound through a radical ipso-cyclization pathway . Another approach involves the cyclocondensation of prop-2-yn-1-yl derivatives under specific conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would likely be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylprop-2-yn-1-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl and propynyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include ZnBr2, Oxone, and other catalysts that facilitate the desired transformations. The reactions typically occur in mixed solvents like acetonitrile and water, which provide the necessary environment for the reactions to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the ipso-cyclization pathway can lead to the formation of spirocyclic compounds .
Scientific Research Applications
N-(3-phenylprop-2-yn-1-yl)butan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism by which N-(3-phenylprop-2-yn-1-yl)butan-2-amine exerts its effects involves its interaction with molecular targets through radical ipso-cyclization pathways. This regioselective process allows the compound to form specific products that can interact with various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-propyn-1-amine: Shares a similar propynyl and phenyl structure but differs in the amine moiety.
N-(2-propynyl)aniline: Another compound with a propynyl group but attached to an aniline instead of butan-2-amine.
Uniqueness
N-(3-phenylprop-2-yn-1-yl)butan-2-amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-(3-phenylprop-2-ynyl)butan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESKFQRMVQNQKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC#CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405910 |
Source
|
Record name | AN-465/42518750 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889949-75-1 |
Source
|
Record name | AN-465/42518750 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.